3,4-Difluorophenylglycine
Overview
Description
3,4-Difluorophenylglycine is a biochemical compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.15 . It is commonly used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring with two fluorine atoms substituted at the 3rd and 4th positions . The phenyl ring is attached to a glycine moiety, forming the complete structure of the compound .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 187.15 . It is typically stored at room temperature .
Scientific Research Applications
Fluorine in Protein Environments
Fluorinated amino acids like 3,4-Difluorophenylglycine have significant importance in protein engineering. The study by Samsonov et al. (2009) delves into the physicochemical properties of fluorinated amino acids, using quantum mechanics (QM) and molecular dynamics (MD) approaches. This research illustrates that fluorine atoms in these groups can act as potential acceptors or donors of weak hydrogen bonds in protein environments. Additionally, the hydration of these amino acids was more favorable than their nonfluorinated analogues, highlighting the unique role of fluorine in protein engineering applications.
Anticonvulsant Activities
The anticonvulsant properties of 3,4-Dicarboxyphenylglycines (3,4-DCPG), closely related to this compound, were explored in studies by Moldrich et al. (2001) and Lee et al. (2003). These studies indicate the potential of 3,4-DCPG in treating epileptic seizures and inhibiting excitatory amino acid release in the rat cerebral cortex. Such findings suggest that derivatives of this compound could have similar therapeutic applications in the realm of neurology.
Structural Analysis and Bioconjugation
Wanat et al. (2020) discuss the synthesis and structural analysis of phosphonic acid analogues of phenylglycine, including those with fluorine atoms Wanat et al. (2020). These findings are relevant to this compound, highlighting the potential of fluorinated amino acids in medicinal chemistry and as building blocks for bioconjugation in drug development.
Safety and Hazards
When handling 3,4-Difluorophenylglycine, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact with skin or eyes, seek medical attention immediately .
Mechanism of Action
Target of Action
The primary targets of 3,4-Difluorophenylglycine are currently not well-defined in the literature. This compound is a derivative of phenylglycine, which is known to interact with various enzymes and receptors in the body. The specific targets of this compound and their roles are yet to be elucidated .
Mode of Action
The mode of action of this compound is contingent upon the specific reaction it engages in. Generally, this compound exhibits high reactivity, forming diverse covalent bonds with other molecules
Biochemical Pathways
The biochemical pathways affected by this compound are not clearly defined in the current literature. As a derivative of phenylglycine, it may potentially influence amino acid metabolism or other related biochemical pathways. The specific pathways and their downstream effects need to be investigated further .
Result of Action
The molecular and cellular effects of this compound’s action are currently not well-understood. Given its chemical structure, it may interact with various cellular components, leading to a range of potential effects. These effects need to be confirmed through rigorous scientific research .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH, temperature, and the presence of other molecules can affect its reactivity and stability . Moreover, the compound should be stored at room temperature for optimal stability .
Biochemical Analysis
Biochemical Properties
3,4-Difluorophenylglycine plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein modifications. This compound interacts with various enzymes, including aminoacyl-tRNA synthetases, which are responsible for attaching amino acids to their corresponding tRNA molecules during protein synthesis. The presence of fluorine atoms in this compound can influence the enzyme’s binding affinity and catalytic activity, leading to alterations in protein synthesis and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling events. Additionally, this compound can affect the expression of genes involved in metabolic pathways, resulting in alterations in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound can bind to enzymes and proteins, either inhibiting or activating their activity. For instance, this compound can inhibit the activity of certain enzymes by competing with their natural substrates for binding sites. This inhibition can result in changes in metabolic flux and the accumulation of specific metabolites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at very high doses, including cellular toxicity and organ damage. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the activity of enzymes such as aminotransferases and dehydrogenases, leading to changes in the levels of specific metabolites. Additionally, this compound can affect the synthesis and degradation of amino acids, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound can affect its activity and function, as its concentration in specific cellular compartments can influence its interactions with biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound is essential for its role in regulating cellular processes .
Properties
IUPAC Name |
2-amino-2-(3,4-difluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMRMNOQJFWMMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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